molecular formula C15H21NO3 B056628 tert-Butyl (4-oxo-4-phenylbutyl)carbamate CAS No. 116437-41-3

tert-Butyl (4-oxo-4-phenylbutyl)carbamate

Cat. No.: B056628
CAS No.: 116437-41-3
M. Wt: 263.33 g/mol
InChI Key: BAEFUAYRWLKGRC-UHFFFAOYSA-N
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Description

tert-Butyl (4-oxo-4-phenylbutyl)carbamate is an organic compound with the molecular formula C15H21NO3. It is a carbamate derivative, often used in organic synthesis and research. The compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-oxo-4-phenylbutyl)carbamate typically involves the reaction of 2-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester with phenylmagnesium bromide in tetrahydrofuran (THF) at -78°C. After stirring for 2 hours, the reaction is quenched with hydrochloric acid (HCl) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-oxo-4-phenylbutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl (4-oxo-4-phenylbutyl)carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl (4-oxo-4-phenylbutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-chlorophenyl)-4-oxobutylcarbamate
  • tert-Butyl (5-oxo-5-phenylpentyl)carbamate
  • tert-Butyl (3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl (4-oxo-4-phenylbutyl)carbamate is unique due to its specific structural features, such as the phenyl and carbamate groups, which confer distinct reactivity and stability. These properties make it a valuable compound in various synthetic and research applications .

Biological Activity

tert-Butyl (4-oxo-4-phenylbutyl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and antimicrobial applications. This compound features a tert-butyl group linked to a carbamate moiety, which is further attached to a 4-oxo-4-phenylbutyl chain. The unique structural characteristics of this compound suggest it may interact with various biological targets, influencing cellular processes.

The molecular formula of this compound is C13H17NO3. Its structure includes:

  • A tert-butyl group, which enhances lipophilicity.
  • A phenyl group that may contribute to its biological interactions.
  • A carbonyl (oxo) group that can participate in hydrogen bonding and enzyme interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and enzyme inhibition properties. The compound has been evaluated for its interaction with various biological macromolecules, including enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

In vitro studies have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus . The compound's derivatives have shown low minimum bactericidal concentrations, indicating strong antimicrobial potential. The structural features of the carbamate enhance its interaction with bacterial cell walls, leading to effective inhibition of bacterial growth.

Enzyme Inhibition

The mechanism of action for this compound typically involves binding to enzyme active sites, thereby inhibiting their activity. For instance, studies suggest that the compound can modulate the activity of specific enzymes involved in metabolic pathways, potentially impacting cellular metabolism .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Evaluation :
    • A study reported that derivatives of this compound exhibited comparable or superior activity against methicillin-resistant strains of S. aureus when compared to standard antibiotics like ampicillin .
  • Cytotoxicity Assays :
    • Cytotoxicity testing indicated that while some derivatives were effective against bacterial strains, they did not exhibit significant toxicity at concentrations up to 30 μM in human cell lines, suggesting a favorable safety profile for further development .
  • Mechanistic Studies :
    • Docking studies have revealed potential interactions between the compound and key enzymes involved in bacterial metabolism, supporting its role as an enzyme inhibitor. This interaction could lead to the development of new antibacterial agents based on its structure .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. Results showed that it inhibited the growth of S. aureus effectively at concentrations lower than those required for conventional antibiotics, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Interaction

A study focused on the interaction between this compound and specific metabolic enzymes demonstrated that the compound could significantly reduce enzyme activity in vitro. This suggests that it may serve as a template for designing inhibitors targeting similar enzymes involved in pathogenic processes.

Data Tables

Activity Type Tested Strain Minimum Bactericidal Concentration (MBC) Comparison Standard
AntimicrobialStaphylococcus aureus< 10 µg/mLAmpicillin
CytotoxicityTHP-1 human cell lineLD50 > 30 µM-

Properties

IUPAC Name

tert-butyl N-(4-oxo-4-phenylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-11-7-10-13(17)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEFUAYRWLKGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558198
Record name tert-Butyl (4-oxo-4-phenylbutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116437-41-3
Record name tert-Butyl (4-oxo-4-phenylbutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116437-41-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester (7.03 g, 38 mmol) in THF (130 mL) was added phenylmagnesium bromide (1.0 M solution, 50 mL) at −78° C. After stirring for 2 hour at −78° C., HCl (2 M, 35 mL) was added to quench the reaction, which was then warmed to room temperature and the aqueous layer was extracted with EtOAc (2×100 mL). The combined organics were washed with brine (50 mL) and dried over Na2SO4, filtered and concentrated under reduced pressure to afford 9.56 g (96% yield) of the desired product.
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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